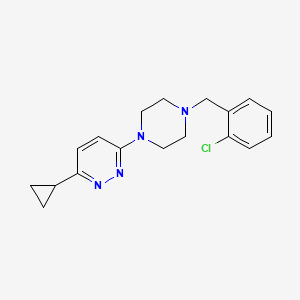

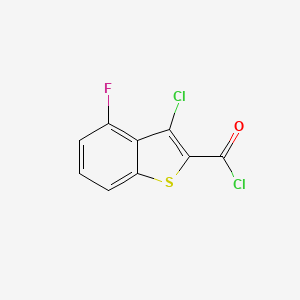

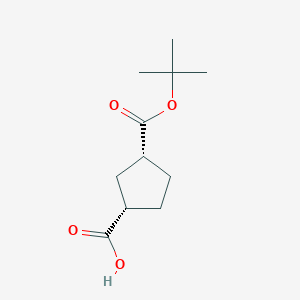

3-(4-Benzylpiperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzylpiperazine derivatives are a class of compounds that have been studied for their potential therapeutic applications . They often contain a benzyl group attached to a piperazine ring .

Synthesis Analysis

The synthesis of similar compounds often involves the reductive amination of a precursor molecule with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of these compounds can be characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include reductive amination, a common method for the synthesis of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific structure of the compound. They can be characterized by their molecular weight, purity, storage temperature, and physical form .Scientific Research Applications

Anticonvulsant Properties

One significant area of research is the anticonvulsant properties of compounds structurally related to 3-(4-Benzylpiperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione. Studies have synthesized and tested derivatives for anticonvulsant activity, revealing that certain derivatives exhibit potent anticonvulsant effects in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure threshold tests. Derivatives with specific structural modifications, such as the introduction of aromatic rings or chlorine atoms at certain positions, have been shown to enhance anticonvulsant activity, suggesting a promising avenue for the development of new antiepileptic drugs (Obniska et al., 2005); (Rybka et al., 2016).

Receptor Affinity and Serotonin Transporter Inhibition

Another research focus is on the receptor affinity and serotonin reuptake inhibition of these compounds. Derivatives have been synthesized and evaluated for their affinity towards 5-HT1A/D2 receptors and their ability to inhibit serotonin reuptake. Findings from these studies indicate that certain derivatives not only show high affinity for the 5-HT1A receptor but also exhibit promising profiles as mixed receptor profiles for 5-HT1A/D2 receptors and serotonin transporter, pointing to potential applications in treating disorders related to serotonin imbalance (Wróbel et al., 2020).

Antibacterial Activity

Furthermore, studies exploring the antibacterial properties of these compounds have led to the identification of novel heterocyclic scaffolds showing notable antibacterial activities. The synthesis of new derivatives and their subsequent testing against various bacterial strains highlight the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Frolova et al., 2011).

Safety And Hazards

properties

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1-propan-2-ylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-14(2)21-17(22)12-16(18(21)23)20-10-8-19(9-11-20)13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEZQJKMYOBZNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)CC(C1=O)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Benzylpiperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-ethoxyethyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2850891.png)

![4-[(Sec-butylsulfanyl)methyl]-5-methyl-2-furoic acid](/img/structure/B2850902.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2850904.png)

![1-Cyclopentyl-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2850906.png)

![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2850909.png)